N6-Methyl-2-methylthioadenosine

Description

Properties

Molecular Formula |

C12H17N5O4S |

|---|---|

Molecular Weight |

327.36 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O4S/c1-13-9-6-10(16-12(15-9)22-2)17(4-14-6)11-8(20)7(19)5(3-18)21-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,13,15,16)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

PHFMCMDFWSZKGD-IOSLPCCCSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N6-Methyl-2-methylthioadenosine can be synthesized from adenosine through a series of chemical reactions. One common method involves the use of 2-chloro-N-methyladenosine and dimethyl carbonate . The reaction typically proceeds under mild conditions, with the presence of a base to facilitate the methylation and thiolation processes.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective modification of the adenine base. The overall yield and purity of the compound are optimized through careful control of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-2-methylthioadenosine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group, reverting to a simpler nucleoside.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of modified nucleosides .

Scientific Research Applications

Chemical Properties and Structure

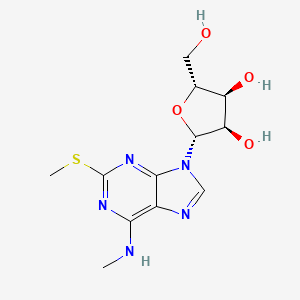

The chemical structure of N6-Methyl-2-methylthioadenosine can be represented as follows:This structure enables MTA to engage in multiple biochemical pathways, particularly those involving RNA modifications.

Chemistry

MTA serves as a model compound for studying nucleoside modifications. Researchers utilize it to investigate the effects of various modifications on RNA stability and function. Its dual modification offers insights into how such changes influence RNA's structural integrity and biological activity.

Biology

In biological contexts, MTA plays a critical role in regulating gene expression through its involvement in RNA modifications. It acts as a precursor for several modifications that affect RNA stability, splicing, and translation efficiency. For instance, MTA is involved in the synthesis of N6-methyladenosine (m6A), a significant modification that regulates gene expression .

Medicine

MTA has been implicated in various diseases, including cancer and metabolic disorders. Studies indicate that it can inhibit protein arginine methyltransferase 5 (PRMT5), which is crucial for cell proliferation and survival. This inhibition can sensitize certain cancer cells to therapeutic agents, making MTA a potential target for cancer treatment strategies . Additionally, research has shown that alterations in MTA levels correlate with tumor progression and immune responses, suggesting its utility as a biomarker or therapeutic target in oncology .

Industry

In industrial applications, MTA is explored for developing novel therapeutics and diagnostic tools. Its unique properties make it valuable for creating compounds that can modulate RNA functions or act as therapeutic agents against various diseases.

Case Studies

Case Study 1: Role in Cancer Biology

Research has demonstrated that MTA levels are altered in various cancers. For example, studies show that high levels of MTA correlate with poor prognosis in acute myeloid leukemia (AML). Silencing key methyltransferases associated with m6A modification leads to reduced proliferation and increased apoptosis specifically in leukemic cells .

Case Study 2: Immune Response Modulation

Investigations into MTA's role during infections reveal its capacity to modulate host inflammatory responses. In Salmonella infections, MTA appears to function as a cross-kingdom signal that influences immune responses through methionine metabolism pathways .

Mechanism of Action

N6-Methyl-2-methylthioadenosine exerts its effects through post-transcriptional modifications of RNA. The methylation and thiolation of the adenine base influence RNA stability, splicing, and translation. . These interactions play a crucial role in regulating gene expression and cellular processes.

Comparison with Similar Compounds

2-Methylthio-N6-threonylcarbamoyladenosine (ms²t6A)

- Structure : Combines a 2-methylthio group with an N6-threonylcarbamoyl modification.

- Function : Essential for decoding lysine codons (AAA, AAG) in tRNA^Lys across bacteria, plants, and mammals. Methylthiolation ensures translational accuracy .

- Enzymatic Synthesis: Catalyzed by methylthiotransferases MtaB (Bacillus subtilis) and Cdkal1 (humans), using S-adenosylmethionine (SAM) as a methyl donor .

- Research Findings :

2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine (ms²io6A)

- Structure : Features a 2-methylthio group and an N6-(cis-hydroxyisopentenyl) side chain.

- Function : Found in tRNA, this modification enhances binding affinity to ribosomes and stabilizes codon-anticodon interactions in eukaryotic cells .

- Enzymatic Synthesis: Requires tRNA-2-methylthio-N6-dimethylallyladenosine synthase (EC 2.8.4.3), which incorporates sulfur and methyl groups from SAM .

N6,N6-Dimethyl-2'-deoxyadenosine

N6-Methyl-N6-threonylcarbamoyladenosine (m6t6A)

- Structure : Methyl group at N6 and threonylcarbamoyl at N6 (unlike the methylthio group at position 2 in the target compound).

- Function : Stabilizes tRNA structure in thermophilic organisms, enabling function under high-temperature stress .

Data Tables: Structural and Functional Comparison

*Note: Calculated values for this compound are based on structural extrapolation from adenosine (C10H13N5O4) with added CH3 (N6) and SCH3 (C2).

Research Insights and Mechanistic Differences

- Synthetic Pathways :

- Functional Specificity: The 2-methylthio group in ms²t6A and ms²io6A directly interacts with the ribosome’s decoding center, a role that may differ in this compound due to its distinct N6 substituent . N6,N6-Dimethyl-2'-deoxyadenosine lacks the 2-methylthio group but shares methylated N6, emphasizing the role of ribose modifications in RNA vs. DNA function .

Biological Activity

N6-Methyl-2-methylthioadenosine (MTA) is a naturally occurring compound derived from the metabolism of S-adenosylmethionine (SAM). It plays a significant role in various biological processes, particularly in RNA metabolism and cellular signaling. This article delves into the biological activity of MTA, highlighting its mechanisms, effects on cellular functions, and implications in cancer biology.

Chemical Structure and Properties

MTA is characterized by the presence of a methylthio group at the 2-position of the adenine base, alongside a methyl group at the N6 position. Its chemical structure can be represented as follows:

This unique structure allows MTA to participate in various biochemical pathways, particularly those involving RNA modifications.

Biological Functions

1. RNA Modification:

MTA serves as a precursor for several RNA modifications, influencing RNA stability, splicing, and translation efficiency. It is involved in the synthesis of m6A (N6-methyladenosine), a critical modification that regulates gene expression and RNA metabolism .

2. Cellular Signaling:

MTA has been shown to impact cellular signaling pathways, particularly those related to immune responses and cancer progression. For instance, MTA can inhibit protein arginine methyltransferase 5 (PRMT5), which is crucial for cell proliferation and survival . This inhibition can sensitize certain cancer cells to therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of MTA in various contexts:

-

Cancer Biology:

Research indicates that MTA accumulation is associated with certain cancers due to the deletion of the MTAP gene, which encodes the enzyme responsible for MTA catabolism. In MTAP-deleted tumors, MTA levels increase significantly, leading to altered tumor microenvironments and immune cell infiltration . For example:Cancer Type MTAP Status MTA Accumulation Effect on Tumor Growth Glioblastoma Homozygous Deletion High Increased sensitivity to PRMT5 inhibitors Hepatocellular Carcinoma Loss of Function Moderate Correlates with worse prognosis -

Immune Response:

A study demonstrated that systemic administration of PEG-MTAP (a pegylated form of MTAP) led to increased T cell infiltration in tumors, enhancing anti-tumor immunity. This suggests that manipulating MTA levels could be a viable strategy for improving cancer immunotherapy outcomes .

The biological activity of MTA can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity:

MTA acts as an inhibitor of PRMT5, which plays a role in regulating gene expression through arginine methylation. This inhibition can lead to altered expression profiles in cancer cells, promoting apoptosis or senescence . -

Regulation of Immune Cells:

By modulating the tumor microenvironment, MTA influences the behavior of various immune cells. Increased levels of MTA have been linked to enhanced proliferation of CD8+ T cells and natural killer (NK) cells in tumor settings .

Summary

This compound is a compound with significant biological activity, particularly in RNA metabolism and cancer biology. Its role as a precursor for RNA modifications and its influence on cellular signaling pathways underscore its potential as a therapeutic target. Ongoing research continues to explore its mechanisms and applications in cancer treatment.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying N6-Methyl-2-methylthioadenosine with high yield and purity?

Synthesis typically involves nucleophilic substitution or enzymatic methylation of adenosine derivatives. Purification requires reversed-phase HPLC with UV detection (λ = 260 nm) to separate isomers and byproducts . Confirmation of purity (>98%) should combine mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural integrity, particularly to resolve ambiguities in methylthio group positioning .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- NMR : Analyze - and -NMR spectra for methyl group shifts (δ ~2.5 ppm for -SCH) and N6-methylation effects on adenosine’s aromatic proton signals.

- High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- IR spectroscopy : Identify sulfur-related absorption bands (e.g., C-S stretch at ~600–700 cm) .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation of the methylthio group. For aqueous solutions, use pH 7.0–7.4 buffers with 1–2 mM DTT to minimize disulfide formation. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can conflicting data on the biochemical role of this compound in tRNA modification be systematically resolved?

Apply a systematic review framework (e.g., PICO or FINER criteria) to evaluate experimental variables across studies:

Q. What advanced experimental designs are suitable for probing the interaction between this compound and methyltransferase enzymes?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity () and stoichiometry.

- X-ray crystallography : Resolve 3D structures of enzyme-substrate complexes to identify catalytic residues.

- Kinetic isotope effects (KIE) : Use - or -labeled substrates to elucidate rate-limiting steps in methylation .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., melting points) of this compound derivatives?

Q. What methodologies enable the detection of trace degradation products in this compound samples used in long-term enzymatic assays?

- LC-MS/MS : Use multiple reaction monitoring (MRM) to target degradation-specific ions (e.g., demethylated or oxidized species).

- Stability-indicating assays : Compare enzymatic activity before/after accelerated degradation (e.g., heat, light exposure).

- Statistical analysis : Apply ANOVA to distinguish assay variability from true degradation effects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies involving this compound?

Q. How should researchers structure appendices for publishing raw data on this compound?

- Include supplementary tables with raw HPLC chromatograms, NMR spectra, and kinetic datasets.

- Annotate metadata (e.g., instrument parameters, batch numbers) to ensure reproducibility.

- Provide code for computational analyses (e.g., Python/R scripts) in open-access repositories .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.